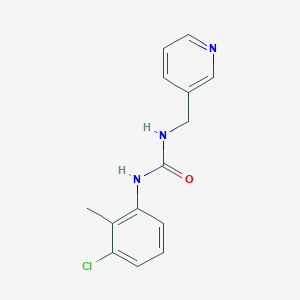
N-(3-chloro-2-methylphenyl)-N'-(3-pyridinylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-N'-(3-pyridinylmethyl)urea is a chemical compound that is commonly known as CMU. It is a white, crystalline powder that is soluble in water and organic solvents. CMU is a urea derivative that has been extensively studied for its potential use in various scientific research applications.
Wirkmechanismus
The mechanism of action of CMU is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. CMU has been shown to inhibit the activity of several kinases, including Akt and ERK, which are known to play a role in cancer cell growth and survival.
Biochemical and Physiological Effects:
CMU has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, CMU has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CMU in laboratory experiments is its relatively simple synthesis and low cost. CMU is also highly soluble in water and organic solvents, making it easy to work with in the laboratory. However, one of the limitations of using CMU is its potential toxicity. CMU has been shown to be toxic to some cell lines at high concentrations, and caution should be exercised when working with this compound.
Zukünftige Richtungen
There are several future directions for research on CMU. One area of interest is the development of new cancer drugs based on the structure of CMU. Researchers are also interested in studying the potential use of CMU in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of CMU and its potential side effects.
Synthesemethoden
The synthesis of CMU involves the reaction of 2-chloro-5-methylphenyl isocyanate with 3-pyridinemethanol in the presence of a base. The resulting intermediate is then treated with urea to yield CMU. The synthesis of CMU is relatively simple and can be carried out using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
CMU has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. CMU has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer drugs.
Eigenschaften
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-10-12(15)5-2-6-13(10)18-14(19)17-9-11-4-3-7-16-8-11/h2-8H,9H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMSQMDNHIIKQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827020 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5364534.png)
![{5-[(4-morpholin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl)carbonyl]-2-furyl}methanol](/img/structure/B5364539.png)
![2-[[7-acetyl-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl](methyl)amino]ethanol](/img/structure/B5364551.png)
![4-ethoxy-N-ethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5364558.png)
![2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]acrylonitrile](/img/structure/B5364566.png)
![N-cyclopropyl-1'-({5-[(methylamino)carbonyl]-2-furyl}methyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5364574.png)
![(4S)-4-{4-[({[(3-chlorophenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5364586.png)
![N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5364593.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5364601.png)
![(4aS*,8aR*)-6-[(methylthio)acetyl]-1-(2-phenylethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5364605.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5364612.png)
![[3-methyl-1-(2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)piperidin-3-yl]methanol](/img/structure/B5364620.png)